molecular formula C10H12N4O4S B12328050 (2E)-2-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinecarbothioamide

(2E)-2-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinecarbothioamide

Cat. No.: B12328050
M. Wt: 284.29 g/mol
InChI Key: YQHFMQFTTFVZBA-LFYBBSHMSA-N
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Description

{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea is a complex organic compound characterized by the presence of a nitrophenyl group, methoxy groups, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents like ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction is often mediated through the nitrophenyl and thiourea moieties, which can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Uniqueness

{[(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .

Properties

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12N4O4S/c1-17-8-3-6(5-12-13-10(11)19)7(14(15)16)4-9(8)18-2/h3-5H,1-2H3,(H3,11,13,19)/b12-5+

InChI Key

YQHFMQFTTFVZBA-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=S)N)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=S)N)[N+](=O)[O-])OC

Origin of Product

United States

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